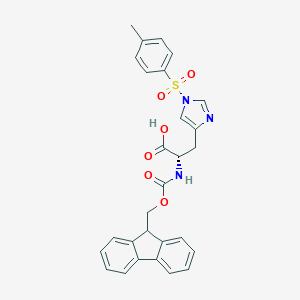

Fmoc-His(Tos)-OH

Vue d'ensemble

Description

Fmoc-His(Tos)-OH is a synthetic molecule used in biochemistry and molecular biology. It is a peptide-based reagent commonly used as a linker molecule in solid-phase peptide synthesis (SPPS). This compound is an important tool in the development of peptide-based drugs, antibodies, and other biotechnological products. It is also used in peptide synthesis, purification, and characterization.

Applications De Recherche Scientifique

Applications biomédicales

Fmoc-His(Tos)-OH est utilisé dans la création d'hydrogels à base de peptides (PHG), qui sont des matériaux biocompatibles adaptés à diverses applications biologiques, biomédicales et biotechnologiques . Ces hydrogels peuvent être utilisés comme systèmes d'administration de médicaments et outils de diagnostic pour l'imagerie .

Ingénierie tissulaire

Les dérivés Fmoc de certains peptides ont montré un potentiel en ingénierie tissulaire . Par exemple, l'hydrogel Fmoc-K3 s'est avéré soutenir l'adhésion, la survie et la duplication cellulaires, ce qui en fait un matériau potentiel pour l'ingénierie tissulaire .

Matériaux auto-assemblants

this compound, comme les autres acides aminés et petits peptides modifiés par Fmoc, possède d'excellentes propriétés d'auto-assemblage . Cette propriété est due à l'hydrophobicité inhérente et à l'aromaticité de la fraction Fmoc, qui peuvent favoriser l'association des blocs de construction .

Bio-modélisation

Les propriétés d'auto-assemblage de this compound le rendent également utile dans la bio-modélisation . Cela implique l'utilisation de molécules biologiques comme modèles pour créer des nanostructures avec des morphologies diverses .

Applications optiques

L'aromaticité de la fraction Fmoc dans this compound peut être mise à profit dans des applications optiques . En effet, les composés aromatiques ont souvent des propriétés optiques uniques en raison de leurs systèmes d'électrons pi conjugués

Mécanisme D'action

Target of Action

Fmoc-His(Tos)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides . The role of this compound is to protect the amino group during peptide synthesis, preventing premature reactions .

Mode of Action

This compound interacts with its targets (amino acids) through a process known as Fmoc-based solid-phase peptide synthesis . This process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to an insoluble resin . The Fmoc group serves as a temporary protecting group for the amino terminus of the peptide chain, preventing it from reacting until it is selectively removed .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which link individual amino acids together to form peptides . The downstream effects of this process include the production of peptides that can serve a variety of biological functions, depending on their specific amino acid sequences .

Pharmacokinetics

The efficiency of its use in peptide synthesis can be influenced by factors such as the concentration of the reagent, the reaction conditions, and the nature of the amino acids being linked .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with a specific sequence of amino acids . These peptides can then be used in a variety of applications, ranging from biological research to the development of new pharmaceuticals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the reaction environment can affect the efficiency of Fmoc deprotection . Additionally, the temperature and solvent used can also impact the overall success of the peptide synthesis .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O6S/c1-18-10-12-20(13-11-18)38(35,36)31-15-19(29-17-31)14-26(27(32)33)30-28(34)37-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,15,17,25-26H,14,16H2,1H3,(H,30,34)(H,32,33)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAKSHNECOECCD-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583802 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112380-10-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(4-methylbenzene-1-sulfonyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

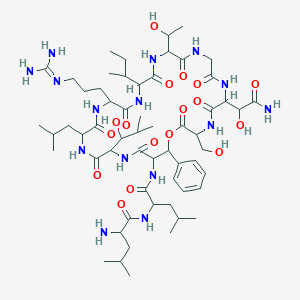

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

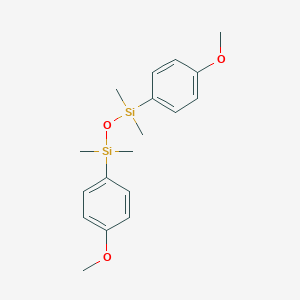

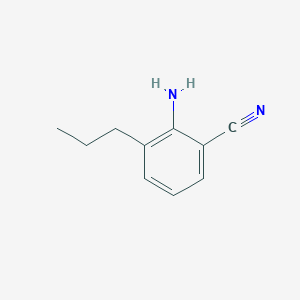

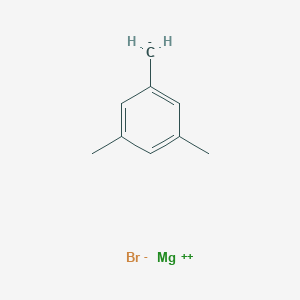

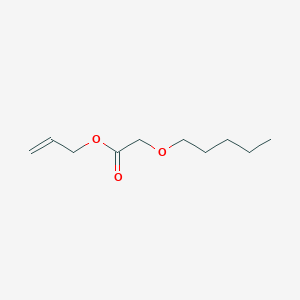

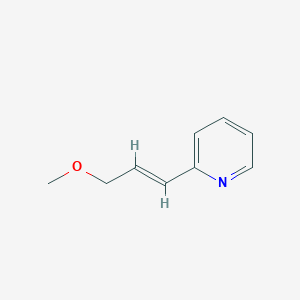

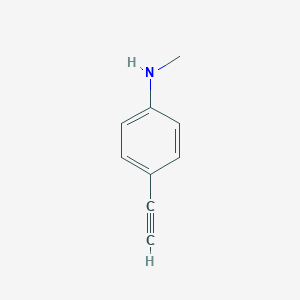

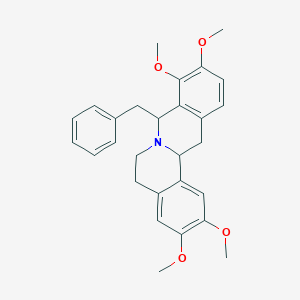

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)